An In-depth Technical Guide to the Neuropeptide Hydrin 2
An In-depth Technical Guide to the Neuropeptide Hydrin 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrin 2 is a nonapeptide hormone with the amino acid sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly, featuring a disulfide bridge between the two cysteine residues. First identified in amphibians, Hydrin 2 is derived from the pro-vasotocin-neurophysin precursor and plays a significant role in osmoregulation, particularly in controlling water permeability across the skin and urinary bladder in frogs.[1][2] Beyond its hydroosmotic functions, emerging evidence suggests that Hydrin 2 may also act as a selective inhibitor of specific serine/threonine and receptor tyrosine kinases, indicating its potential involvement in cellular signaling pathways such as the MAPK/ERK cascade. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological activity of Hydrin 2, intended for professionals in research and drug development.
Chemical Structure and Properties
Hydrin 2 is a cyclic peptide with a molecular formula of C45H69N15O14S2 and a molecular weight of approximately 1108.25 g/mol . Its structure is defined by its specific amino acid sequence and the intramolecular disulfide bond that creates the cyclic nature of the peptide.
| Property | Value | Source |
| IUPAC Name | L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-arginyl-glycyl-glycine (1->6)-disulfide | NCBI PubChem |
| Amino Acid Sequence | CYIQNCPRGG | QYAOBIO[3] |
| CAS Number | 122842-55-1 | Biosynth[4] |
| Molecular Formula | C45H69N15O14S2 | Biosynth[4] |
| Molecular Weight | 1108.25 g/mol | Biosynth[4] |
Experimental Protocols
Synthesis of Hydrin 2 via Solid-Phase Peptide Synthesis (SPPS)
The following is a representative protocol for the synthesis of Hydrin 2 based on established Fmoc/tBu solid-phase peptide synthesis strategies for cyclic peptides.[5][6][7]
1. Resin Preparation and First Amino Acid Loading:
-
Start with a pre-loaded Wang or 2-chlorotrityl chloride resin with the C-terminal amino acid (Glycine).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
2. Stepwise Elongation of the Peptide Chain:
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 1 minute, drain, and then for 10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Activate the next Fmoc-protected amino acid (4 equivalents) using a coupling reagent such as HCTU (3.95 equivalents) in the presence of a base like N,N-diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 45-60 minutes. Monitor coupling completion with a ninhydrin (B49086) test. Wash the resin with DMF.
-
Repeat the deprotection and coupling steps for each amino acid in the sequence (Gly, Arg(Pbf), Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).
3. On-Resin Cyclization (Disulfide Bridge Formation):
-
After the linear sequence is assembled, selectively deprotect the trityl (Trt) protecting groups from the two cysteine residues using a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) with scavengers.
-
Wash the resin with DCM and DMF.
-
Induce on-resin oxidation of the free thiol groups to form the disulfide bridge. This can be achieved using an oxidizing agent like thallium(III) trifluoroacetate (B77799) or by air oxidation in the presence of a base.
4. Cleavage from Resin and Global Deprotection:
-
Wash the cyclized peptide-resin with DMF and DCM and dry it.
-
Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the remaining side-chain protecting groups.
5. Precipitation and Isolation of Crude Peptide:
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
Purification of Hydrin 2 by High-Performance Liquid Chromatography (HPLC)
The crude Hydrin 2 peptide is purified using reverse-phase HPLC (RP-HPLC).[3][4][8][9][10]
1. Column and Mobile Phases:
-
Column: A C18 stationary phase column is typically used for peptide purification.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
2. Purification Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Elute the peptide using a linear gradient of increasing Mobile Phase B concentration (e.g., 5% to 65% B over 60 minutes) at a constant flow rate.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the purified Hydrin 2 as a white powder.
In Vitro Kinase Inhibition Assay
To assess the kinase inhibitory activity of Hydrin 2, an in vitro kinase assay can be performed. The following is a general protocol for an ATP competition assay.[11][12][13][14]
1. Assay Components:
-
Target kinase (e.g., members of the MAPK/ERK pathway).
-
Kinase substrate (a peptide or protein that is a known substrate for the target kinase).
-
ATP (at a concentration near the Km for the specific kinase).
-
Hydrin 2 (at various concentrations).
-
Assay buffer (containing MgCl2 and other necessary components).
-
Detection reagent (e.g., a phosphospecific antibody or a fluorescent dye that binds to ADP).
2. Assay Protocol:
-
Add the target kinase, substrate, and Hydrin 2 (at varying dilutions) to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Plot the percentage of kinase inhibition against the logarithm of the Hydrin 2 concentration to determine the IC50 value.
Biological Activity and Mechanism of Action
Hydroosmotic Effects
Hydrin 2 is a potent regulator of water balance in amphibians. It has been shown to increase water permeability across the skin and urinary bladder of frogs.[1][2] This effect is mediated by the translocation of aquaporins (AQP-h2 and AQP-h3) to the apical plasma membrane of the principal cells in the pelvic skin.[1] In studies on the leopard frog (Rana pipiens), Hydrin 2 also demonstrated an effect on cutaneous ion transport, suggesting a correlation between ion and water transport across the skin.[15]
| Biological Effect | Model System | Key Findings | Reference |
| Increased Water Permeability | Tree frog (Hyla japonica) pelvic skin | Hydrin 2 induces translocation of AQP-h2 and AQP-h3 to the apical membrane. | [1] |
| Regulation of Ion Transport | Leopard frog (Rana pipiens) skin | Hydrin 2 increases transepithelial potential and short-circuit current. | [15] |
Kinase Inhibition and Signaling Pathway
Preliminary data suggests that Hydrin 2 can act as a selective inhibitor of certain serine/threonine and receptor tyrosine kinases. The proposed mechanism of action is the competitive binding to the ATP-binding site of these kinases. This inhibition would block downstream signaling cascades, such as the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Further research is needed to identify the specific kinases targeted by Hydrin 2 and to elucidate the full extent of its impact on cellular signaling.
Visualizations
Caption: Workflow for the synthesis and purification of Hydrin 2.
Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway by Hydrin 2.
References
- 1. Correlation between aquaporin and water permeability in response to vasotocin, hydrin and {beta}-adrenergic effectors in the ventral pelvic skin of the tree frog Hyla japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolutionary specificity of hydrins, new hydroosmotic neuropeptides: occurrence of hydrin 2 (vasotocinyl-Gly) in the toad Bufo marinus but not in the viper Vipera aspis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 8. peptide.com [peptide.com]
- 9. protocols.io [protocols.io]
- 10. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 11. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of hydrin 2 on cutaneous electrical properties of Rana pipiens - PubMed [pubmed.ncbi.nlm.nih.gov]
